methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate
Description
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate is a chiral ester derivative featuring a methoxy group at the meta position of the phenyl ring and an amino-acetate backbone. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing heterocycles and bioactive molecules. Its stereospecific (S)-configuration and methoxy substituent influence its reactivity, solubility, and biological interactions .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
KCVSBDOYFPXLAI-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C(=O)OC)N |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Traditional Organic Synthesis Routes
The synthesis of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate typically involves the functionalization of 3-methoxyphenyl derivatives combined with amino acid chemistry. The main approaches include:
- Starting from 3-methoxyphenylacetic acid derivatives : This involves esterification followed by amination and stereoselective control to obtain the (2S)-enantiomer.
- Use of chiral auxiliaries or catalysts : To ensure the stereochemistry at the alpha carbon, asymmetric synthesis or resolution methods are employed.
Example Synthetic Route from 3-Methoxyphenylacetic Acid
A representative method involves the following steps:
- Esterification of 3-methoxyphenylacetic acid with methanol under acidic or catalytic conditions to form methyl 3-methoxyphenylacetate.
- Amination at the alpha position : Introduction of the amino group at the alpha carbon via Strecker synthesis or reductive amination with chiral control.
- Chiral resolution or asymmetric synthesis : Use of chiral catalysts or resolution agents to isolate the (2S)-enantiomer.
This approach is supported by the availability of starting materials and relatively straightforward purification steps.
Photocatalytic and Modern Synthetic Techniques
Recent advances include photocatalytic methods that enable milder reaction conditions and potentially higher stereoselectivity. These methods use light-activated catalysts to promote the amination or functional group transformations necessary for the compound's synthesis.
Industrial Intermediate Synthesis Related to this compound
A patent describing the preparation of intermediates structurally related to this compound reveals a multi-step synthetic route involving:
- Perkin reaction between 3-methoxyphenylacetic acid and salicylic aldehyde in the presence of triethylamine and acetic anhydride at 120 °C for 5 hours.
- Decarboxylation using quinoline and copper powder at 185-190 °C for 4 hours.
- Hydrolysis and catalytic hydrogenation steps to obtain the desired intermediates with high yields (up to 85.6%) and purity.
This method emphasizes mild reaction conditions, no need for hydroxyl protection/deprotection, and ease of purification, making it industrially attractive.
Detailed Synthetic Procedure from Patent Literature
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-methoxyphenylacetic acid (0.1 mol), salicylic aldehyde (0.1 mol), acetic anhydride (0.4 mol), triethylamine (0.25 mol), 120 °C, 5 h | Perkin reaction to form 2-(3-methoxyphenyl)-3-(2-acetoxyphenyl)acrylic acid | 85.6 | Reaction mixture poured into ice water to precipitate product |
| 2 | Compound from step 1, Cu powder (46.8 g), quinoline (250 mL), 185-190 °C, 4 h | Decarboxylation to form 3-methoxy-2'-acetoxystilbene intermediate | Not specified | Removal of quinoline by vacuum distillation and extraction |
| 3 | Hydrolysis with 95% ethanol-water mixture | Conversion to 2-((3-methoxy)styryl)phenol | Not specified | Recrystallization from methanol or ethanol-water |
| 4 | Catalytic hydrogenation | Final reduction to target compound | High | No hydroxyl protection required, simplified purification |
This sequence highlights a robust industrially scalable synthesis with mild conditions and high efficiency.
Chemical and Spectroscopic Characterization
This compound is characterized by:
- Molecular formula : C10H13NO3
- Molecular weight : 195.21 g/mol
- IUPAC name : this compound
- Structural features : Chiral center at alpha carbon, methoxy substituent on phenyl ring, amino and ester groups
Spectroscopic techniques commonly used for characterization include:
- Nuclear Magnetic Resonance (NMR) : To confirm chemical shifts and stereochemistry.
- Mass Spectrometry (MS) : To verify molecular weight.
- Thin Layer Chromatography (TLC) : For reaction monitoring.
- Infrared Spectroscopy (IR) : To identify functional groups.
These analyses ensure the compound’s purity and structural integrity.
Comparative Data Table of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Differences |
|---|---|---|---|---|
| This compound | C10H13NO3 | 195.21 | 7297795 (PubChem) | Methoxy group at 3-position on phenyl ring |
| Methyl (2S)-2-amino-2-(3-bromo-4-methoxyphenyl)acetate | C10H12BrNO3 | 274.11 | 1703935-78-7 | Additional bromo substituent at 3-position |
| Methyl 2-(3-methoxyphenyl)acetate | C10H12O3 | 180.20 | 18927-05-4 | Lacks amino group |
| Methyl amino(2-methoxyphenyl)acetate hydrochloride | C10H14ClNO3 | 231.67 | 390815-44-8 | Hydrochloride salt form, methoxy at 2-position |
This table assists in understanding structural variations relevant to synthetic and biological properties.
Summary of Key Research Findings
- The Perkin reaction-based method combined with decarboxylation and hydrogenation offers a practical route to intermediates closely related to this compound with high yield and industrial feasibility.
- Photocatalytic and asymmetric synthesis methods provide alternative routes with potential for improved stereoselectivity and milder conditions but require further optimization.
- Comprehensive spectroscopic characterization is essential for confirming the stereochemistry and purity, with NMR and MS being the most informative techniques.
- The compound’s derivatives and analogs vary in substitution patterns, influencing their chemical behavior and applications, necessitating tailored synthetic strategies.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenylalanine derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Para-Substituted Analogs
- Molecular weight: 231.68 g/mol; used in Ugi multicomponent reactions for thiobenzodiazepine synthesis .
- Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate (CAS 170902-74-6): Fluorine’s electronegativity increases polarity and metabolic stability. Synthesized in 99% yield via esterification of 4-fluoro-L-α-phenylglycine, highlighting superior synthetic efficiency .
- Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate (CAS 26531-82-8): The hydroxyl group improves hydrogen-bonding capacity, critical for antibiotic intermediates like cefprozil impurities. However, it reduces lipophilicity compared to methoxy derivatives .
Meta-Substituted Analogs
- Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride (C₉H₁₁NO₃): The 3-hydroxyl group increases acidity (pKa ~10) and oxidative susceptibility. Predicted collision cross-section data (SMILES: COC(=O)C(C1=CC(=CC=C1)O)N) suggest distinct pharmacokinetic profiles .
- Methyl (2S)-2-amino-2-(3-nitrophenyl)acetate (CAS 1037088-68-8): The nitro group confers strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions. Used in constructing antineoplastic agents .
Ortho-Substituted Analogs
- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS 141109-13-9): The ortho-chloro substituent introduces steric hindrance, reducing enzymatic degradation. This compound is a precursor for anticonvulsant candidates .
Stereochemical and Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
1. Chemical Structure and Synthesis
This compound is characterized by a methoxyphenyl group and an amino acid backbone. The synthesis typically involves the reaction of 3-methoxyphenylacetate with appropriate amine precursors, resulting in a compound that can exhibit various biological activities. For instance, the compound can be synthesized through methods involving acylation reactions or via the use of coupling agents in organic synthesis .
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against several cancer cell lines, including:
- MCF-7 (Breast Cancer Cells) : The compound demonstrated significant growth inhibition with an IC50 value indicating its effectiveness in targeting these cells.
- HCT-116 (Colorectal Carcinoma Cells) : Similar cytotoxicity was observed, suggesting a broad spectrum of activity against different cancer types .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Microtubule Assembly : Compounds similar to this compound have been reported to disrupt microtubule dynamics, leading to apoptosis in cancer cells .
- Caspase Activation : Studies indicate that treatment with this compound can enhance caspase-3 activity, a critical factor in the apoptotic pathway .
3.1 Antioxidant Properties
Research has indicated that derivatives of this compound possess antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals and may contribute to its overall therapeutic profile .
3.2 Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases. This effect is often mediated through the modulation of cytokine production and signaling pathways involved in inflammation .
4. Case Studies
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent response with significant inhibition at concentrations above 5 µM.
Case Study 2: Mechanistic Insights
Another investigation focused on the molecular mechanisms involved in the apoptosis induced by this compound. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis, alongside upregulation of pro-apoptotic proteins.
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, particularly its anticancer potential and ability to modulate oxidative stress and inflammation. Continued exploration into its mechanisms of action and therapeutic applications could pave the way for new treatments in oncology and beyond.
Q & A
Q. What are the established synthetic routes for methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate, and what reaction conditions are critical for enantiomeric control?
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR), High-Performance Liquid Chromatography (HPLC), and mass spectrometry (MS) are standard. For chiral verification, polarimetry or chiral HPLC with a cellulose-based column is essential. Contradictions in NMR data (e.g., unexpected splitting) may arise from residual solvents, stereochemical impurities, or rotameric forms. Resolve ambiguities by:
- Comparing experimental data with computational predictions (e.g., density functional theory for NMR shifts).
- Conducting 2D NMR (COSY, HSQC) to confirm connectivity .
Q. What safety protocols are required for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store in a cool (2–8°C), dry environment under nitrogen to prevent hydrolysis.
- Waste Disposal : Segregate as hazardous organic waste and neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) when scaling up synthesis, and what analytical methods validate purity?
Methodological Answer:
- Kinetic Resolution : Use immobilized lipases (e.g., Candida antarctica Lipase B) in continuous-flow reactors to enhance enantioselectivity.
- Crystallization-Induced Diastereomer Transformation (CIDT) : Introduce a chiral counterion (e.g., L-tartaric acid) to selectively crystallize the desired enantiomer.
- Validation : Chiral HPLC (Chiralpak IC column) with UV detection at 254 nm. Confirm ee via circular dichroism (CD) spectroscopy .
Q. What strategies address discrepancies in biological activity data when using this compound as a prodrug precursor?
Methodological Answer: Discrepancies may arise from hydrolysis variability in vivo. To mitigate:
- Stability Studies : Perform pH-dependent kinetic assays (pH 1–7.4) to simulate gastrointestinal and plasma conditions.
- Metabolite Profiling : Use LC-MS/MS to track ester hydrolysis and amino acid release in cell lysates.
- Structural Modifications : Introduce steric hindrance (e.g., tert-butyl groups) to slow hydrolysis and prolong activity .
Q. How is this compound applied in studying enzyme-substrate interactions, particularly in amino acid decarboxylases?
Methodological Answer: The ester serves as a stable mimic of α-amino acids. Experimental workflows include:
- Enzyme Inhibition Assays : Measure IC₅₀ values via spectrophotometric monitoring of coenzyme depletion (e.g., pyridoxal phosphate in decarboxylases).
- X-ray Crystallography : Co-crystallize the compound with Thermus thermophilus tyrosine decarboxylase to resolve binding modes.
- Molecular Dynamics Simulations : Analyze steric and electronic interactions using AMBER or GROMACS software .
Data Contradiction Analysis Example
Scenario : Conflicting NMR signals for the methoxy group (δ 3.70–3.85 ppm vs. δ 3.50–3.65 ppm).
Resolution :
Verify solvent effects (DMSO-d₆ vs. CDCl₃).
Check for residual acid catalysts (e.g., HCl), which protonate the amino group and shift adjacent signals.
Use DEPT-135 NMR to confirm carbon hybridization and rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
